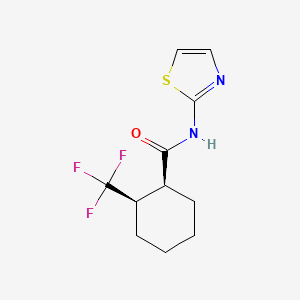![molecular formula C16H22N2O2 B7547488 N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, also known as PCBM, is a widely used electron acceptor in organic solar cells. It has gained significant attention due to its high electron mobility, good solubility, and compatibility with various donor materials.
Wirkmechanismus
The mechanism of action of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide in organic solar cells is based on its ability to accept electrons from the donor materials. When light is absorbed by the donor material, it generates excitons, which are then separated into free electrons and holes. The free electrons are transferred to the N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, which acts as an electron acceptor, while the holes are transported to the anode. This process generates a photocurrent, which can be used as a source of electrical energy.
Biochemical and Physiological Effects:
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been shown to have low toxicity and is not expected to cause any significant adverse effects on human health. However, there is limited research on the potential biochemical and physiological effects of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, and further studies are needed to evaluate its safety.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has several advantages for lab experiments, including its high solubility in common organic solvents and its compatibility with various donor materials. However, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is sensitive to air and moisture, and it can degrade over time, which can affect the performance of the devices. Therefore, it is important to handle N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide with care and store it in a dry and inert atmosphere.
Zukünftige Richtungen
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has shown great potential for use in organic solar cells and other optoelectronic devices. However, there are still several challenges that need to be addressed. One of the main limitations of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is its relatively low absorption in the visible region, which limits its efficiency in solar cells. Therefore, future research should focus on developing new N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide derivatives with improved absorption properties. Additionally, further studies are needed to evaluate the long-term stability and toxicity of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide and its derivatives. Overall, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is a promising material for the development of efficient and sustainable optoelectronic devices.
Synthesemethoden
The synthesis of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide involves the reaction of N-methylmorpholine with 1-phenylcyclobutanecarboxylic acid chloride. The resulting product is then treated with methylamine to yield N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide. The overall yield of this process is around 50%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been extensively used in organic solar cells due to its excellent electron-accepting properties. It has been demonstrated that the addition of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide to the active layer of organic solar cells can significantly improve the power conversion efficiency. Furthermore, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has also been used in other optoelectronic devices, such as photodetectors and light-emitting diodes.
Eigenschaften
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-9-11-20-12-10-18)17-13-16(7-4-8-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWFLAXRZSUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)


![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)